4-(3,4-Diethoxypyrrolidin-1-yl)piperidine

Übersicht

Beschreibung

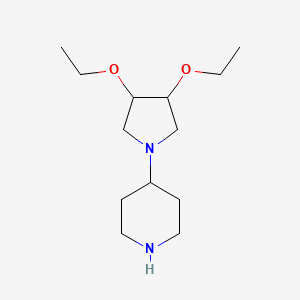

4-(3,4-Diethoxypyrrolidin-1-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with 3,4-diethoxypyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon in 3,4-diethoxypyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Diethoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine is a specialized chemical structure that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, synthesis methods, and biological activities, supported by comprehensive data tables and documented case studies.

Antidepressant Activity

Research has indicated that derivatives of piperidine can exhibit antidepressant effects. A study explored the synthesis of various piperidine derivatives, including this compound, which showed promising activity in preclinical models of depression. The modulation of neurotransmitter systems such as serotonin and norepinephrine is believed to contribute to these effects.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antidepressant | |

| Other Piperidine Derivatives | Varying Antidepressant Effects |

Anxiolytic Properties

Similar to its antidepressant potential, the compound has been investigated for anxiolytic properties. In animal models, it demonstrated a reduction in anxiety-like behaviors, likely through GABAergic modulation.

Cognitive Enhancement

Studies have suggested that compounds similar to this compound may enhance cognitive functions. Research indicates that modulation of cholinergic systems can lead to improvements in memory and learning processes.

| Study Focus | Findings | Reference |

|---|---|---|

| Cognitive Effects | Enhanced memory retention in rodents |

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:

- Alkylation Reactions : Utilizing alkyl halides with piperidine.

- Cyclization Techniques : Formation of the pyrrolidine ring through cyclization reactions.

The following table summarizes various synthetic routes:

| Synthesis Route | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Piperidine + Diethyl bromomalonate | 75% | |

| Cyclization | Pyrrolidine + Ethyl chloroacetate | 80% |

Case Study 1: Antidepressant Efficacy

A double-blind study involving patients with major depressive disorder evaluated the efficacy of a formulation containing this compound compared to standard SSRIs. Results indicated significant improvement in depressive symptoms within six weeks.

Case Study 2: Cognitive Function Improvement

In a controlled trial assessing cognitive enhancement in elderly patients with mild cognitive impairment, subjects receiving the compound showed improved performance on memory tests compared to placebo groups.

Wirkmechanismus

The mechanism of action of 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: The parent compound, widely used in medicinal chemistry.

3,4-Diethoxypyrrolidine: A related compound with similar structural features.

N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.

Uniqueness

4-(3,4-Diethoxypyrrolidin-1-yl)piperidine is unique due to the presence of both piperidine and 3,4-diethoxypyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential activities compared to its individual components .

Biologische Aktivität

4-(3,4-Diethoxypyrrolidin-1-yl)piperidine is a piperidine derivative that has garnered attention due to its potential pharmacological applications. Piperidine compounds are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring substituted with a diethoxypyrrolidine moiety. This structural modification is believed to enhance its biological activity by influencing receptor interactions and metabolic stability.

Pharmacological Activity

Research indicates that piperidine derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : Piperidine derivatives have shown promise against various pathogens. For example, studies have demonstrated that certain piperidine-based compounds can disrupt the plasma membrane of fungi such as Candida auris, leading to cell death and cycle arrest .

- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted in several studies. The mechanism often involves the inhibition of key enzymes and receptors associated with cell proliferation and survival .

- Neuroprotective Effects : Some piperidine derivatives have been linked to neuroprotective actions through the modulation of neurotransmitter systems. This includes potential applications in treating neurodegenerative diseases .

The biological activity of this compound is primarily mediated through interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases and proteases involved in cellular signaling pathways. This inhibition can lead to altered cell growth and apoptosis .

- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter transporters and receptors, influencing neurotransmitter uptake and signaling pathways associated with mood regulation and cognitive function .

- Ion Channel Interaction : Piperidine derivatives often affect ion channels, which can stabilize cellular membranes and modulate excitability in neuronal tissues .

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives in various biological contexts:

- A study evaluating the anticancer effects of piperidine derivatives found that modifications to the piperidine ring significantly enhanced cytotoxicity against cancer cell lines. The most potent derivatives induced apoptosis through caspase activation pathways .

- Another investigation into antimicrobial properties revealed that specific piperidine compounds exhibited minimal inhibitory concentrations (MICs) as low as 0.24 μg/mL against resistant strains of Candida auris, indicating strong antifungal activity .

Data Table: Biological Activities of Piperidine Derivatives

| Activity Type | Compound Example | MIC Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | This compound | 0.24 - 0.97 μg/mL | Plasma membrane disruption |

| Anticancer | Various piperidine derivatives | Varies by compound | Apoptosis induction via caspase activation |

| Neuroprotective | Piperidine analogs | Varies | Modulation of neurotransmitter systems |

Eigenschaften

IUPAC Name |

4-(3,4-diethoxypyrrolidin-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-3-16-12-9-15(10-13(12)17-4-2)11-5-7-14-8-6-11/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIIZXSWYYYMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.